3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one
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Overview
Description
3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that features a methoxyphenyl group and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridoindole Core: This step involves the cyclization of an appropriate precursor to form the tetrahydropyridoindole structure. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridoindole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling Step: The final step involves coupling the intermediate with a propanone derivative to form the target compound. This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyridoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the indole structure could play crucial roles in binding to these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-(1H-indol-3-yl)propan-1-one: This compound has a similar structure but lacks the tetrahydropyridoindole core.
3-(4-methoxyphenyl)-1-(2H-pyrido[3,4-b]indol-2-yl)propan-1-one: This compound features a different indole isomer.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one lies in its specific structural features, such as the tetrahydropyridoindole core and the methoxyphenyl group. These features may confer unique biological activities or material properties not found in similar compounds.
Biological Activity
3-(4-Methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula: C20H24N2O3
- Molecular Weight: 336.42 g/mol
The structure includes a methoxyphenyl group and a tetrahydropyridoindole moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:
- Serotonin Receptor Modulation: Compounds in this class have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), which are critical in regulating mood and anxiety.
- Inhibition of Enzymatic Activity: Similar structures have been reported to inhibit specific enzymes like monoamine oxidase (MAO), contributing to antidepressant effects.
Antidepressant Effects
A notable study demonstrated that derivatives with similar structures exhibited significant antidepressant-like activity in animal models. The mechanism was attributed to the modulation of serotonergic pathways, enhancing serotonin levels in the brain .
Anticancer Potential
Another area of interest is the anticancer activity of related compounds. Research has indicated that some tetrahydropyridoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. These effects are often mediated through the activation of caspases and modulation of apoptotic pathways .
Summary of Biological Activities
Case Studies
-
Antidepressant Activity Study
- A study involving a series of tetrahydropyridoindole derivatives showed that compounds similar to this compound exhibited significant antidepressant effects in rodent models. The results indicated a marked increase in serotonin levels post-administration.
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Cancer Cell Line Inhibition
- In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives could reduce cell viability significantly. The mechanism involved apoptosis induction through caspase activation pathways.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C22H24N2O3/c1-26-16-6-3-15(4-7-16)5-10-22(25)24-12-11-21-19(14-24)18-13-17(27-2)8-9-20(18)23-21/h3-4,6-9,13,23H,5,10-12,14H2,1-2H3 |
InChI Key |
XCQFHHMKTVOZLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC |
Origin of Product |
United States |
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